

Application Notes and Protocols for Creating Stealth Liposomes with DSPE-PEG-TCO

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DSPE-PEG-TCO (MW 2000)

Cat. No.: B15546256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of stealth liposomes incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO). These liposomes are designed for advanced drug delivery applications, offering prolonged circulation times and the potential for bioorthogonal targeting.

Introduction

Stealth liposomes are lipid-based nanoparticles that are surface-modified with biocompatible polymers like polyethylene glycol (PEG) to evade the mononuclear phagocyte system (MPS), thereby increasing their systemic circulation time. The incorporation of DSPE-PEG-TCO provides these stealth liposomes with a reactive handle for "click chemistry," specifically the inverse-electron-demand Diels-Alder reaction with tetrazine-modified molecules. This allows for highly specific, covalent attachment of targeting ligands, imaging agents, or other functional molecules in a bioorthogonal manner, meaning the reaction can occur in a biological environment without interfering with native biochemical processes.

Data Presentation: Physicochemical Properties of DSPE-PEG-TCO Liposomes

The following table summarizes typical quantitative data for stealth liposomes formulated with DSPE-PEG-TCO using the thin-film hydration method. These values can be used as a baseline for formulation development and optimization.

Formulation Component (Molar Ratio)	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
DSPC:Chol:D SPE- PEG2k:DSPE -PEG2k-TCO (26:12:1:1)	130.3	0.081	Not Reported	Not Applicable (unloaded)	[1]
DSPC:Chol:D SPE- PEG2k:DSPE -PEG2k-TCO (26:12:1:1) with 18F-FDP	142.9	0.207	Not Reported	> 95% (for 18F-FDP)	[1]
HSPC:Chol: mPEG-DSPE (2:1:0.08)	~100	< 0.1	Not Reported	Not Reported	[2]
PC:Chol:DSP E-PEG2000- Mal (2:1:0.03)	101.8	< 0.2	Not Reported	Not Reported	[3]
HPC:Chol:DS PE- PEG2000- Mal (2:1:0.03)	100.8	< 0.2	Not Reported	> 90% (for Calcein)	[4]
DOPE:CHEM S:DSPE- PEG2000 (5.7:3.8:0.5)	~130	< 0.2	~ -5	Not Reported	[5]

Note: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Chol (Cholesterol), DSPE-PEG2k (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]), PC (Phosphatidylcholine), HSPC (Hydrogenated Soy Phosphatidylcholine), HPC (Hydrogenated Phosphatidylcholine), DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), CHEMS (Cholesteryl hemisuccinate), Mal (Maleimide).

Experimental Protocols

Protocol 1: Preparation of Stealth Liposomes with DSPE-PEG-TCO via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating DSPE-PEG-TCO using the thin-film hydration method followed by extrusion.

Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[trans-cyclooctene(polyethylene glycol)-2000] (DSPE-PEG2000-TCO)
- Chloroform
- Methanol
- Phosphate-buffered saline (PBS), pH 7.4
- (Optional) Drug for encapsulation

Equipment:

- Round-bottom flask

- Rotary evaporator
- Water bath
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)
- Probe sonicator (optional)
- Vacuum pump

Procedure:

- Lipid Mixture Preparation:
 - In a clean round-bottom flask, dissolve the lipids (DSPC, Cholesterol, DSPE-PEG2000, and DSPE-PEG2000-TCO) in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 26:12:1:1 (DSPC:Chol:DSPE-PEG2k:DSPE-PEG2k-TCO).[\[1\]](#)
 - If encapsulating a lipophilic drug, add it to the organic solvent at this stage.
- Thin-Film Formation:
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC).
 - Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.
 - Continue evaporation under vacuum for at least 1-2 hours to ensure complete removal of residual solvent.
- Hydration:
 - Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.

- If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
- Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase transition temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
- Size Reduction (Extrusion):
 - To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.
 - Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
 - Heat the extruder to a temperature above the lipid phase transition temperature.
 - Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).
- Purification (Optional):
 - To remove unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography or dialysis.
- Storage:
 - Store the final liposome suspension at 4°C.

Protocol 2: Characterization of DSPE-PEG-TCO Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Technique: Dynamic Light Scattering (DLS)
- Procedure:

- Dilute a small aliquot of the liposome suspension in filtered PBS to an appropriate concentration for DLS analysis.
- Transfer the diluted sample to a cuvette.
- Perform the measurement using a DLS instrument.
- Record the Z-average mean hydrodynamic diameter and the PDI. A PDI value below 0.2 indicates a monodisperse population.

2. Zeta Potential Measurement:

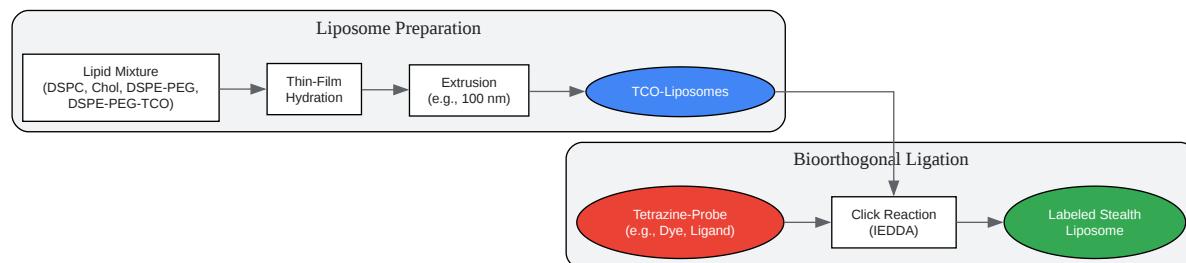
- Technique: Electrophoretic Light Scattering (ELS)
- Procedure:
 - Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength.
 - Load the sample into a specialized zeta potential cell.
 - Measure the electrophoretic mobility of the liposomes, from which the zeta potential is calculated.

Protocol 3: Bioorthogonal Labeling of TCO-Liposomes with a Tetrazine-Functionalized Molecule

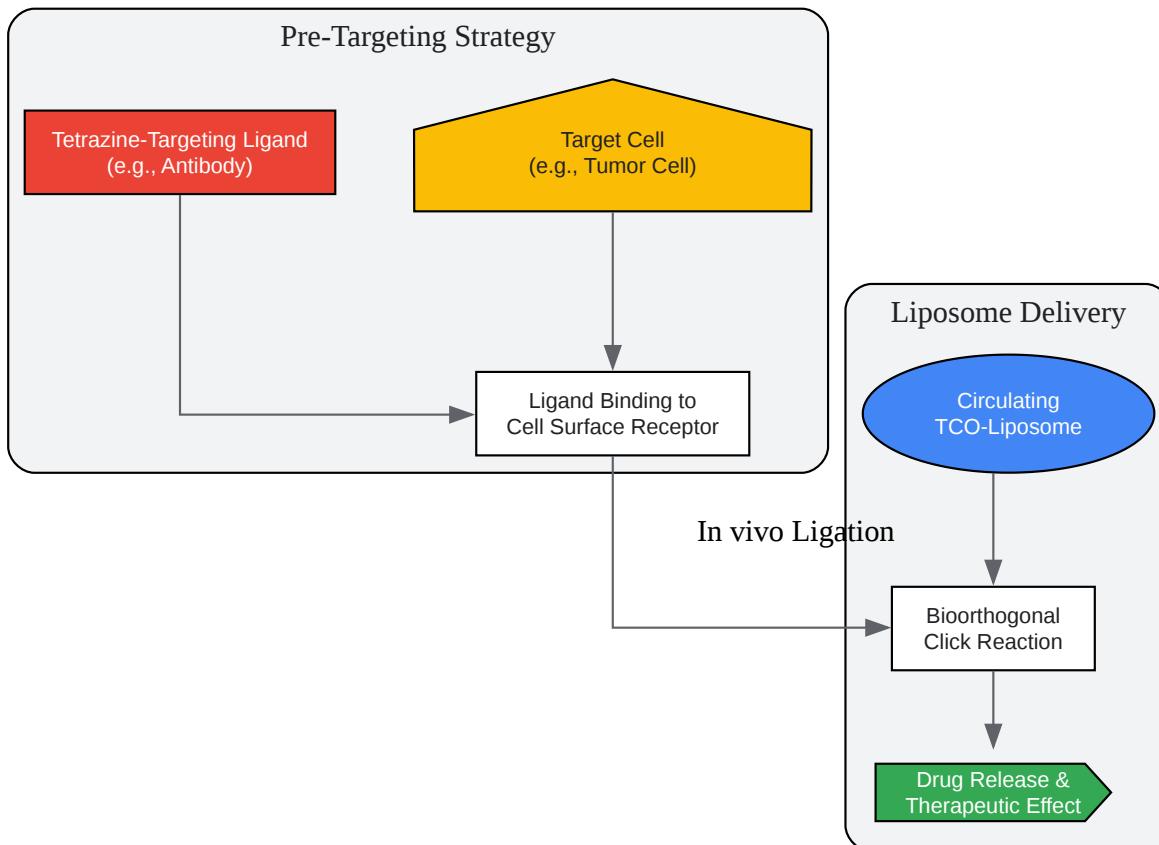
This protocol describes the labeling of the prepared DSPE-PEG-TCO liposomes with a tetrazine-conjugated molecule (e.g., a fluorescent dye or a targeting peptide).

Materials:

- DSPE-PEG-TCO liposome suspension (from Protocol 1)
- Tetrazine-functionalized molecule (e.g., Tetrazine-Fluorophore)
- Reaction buffer (e.g., PBS, pH 7.4)


Equipment:

- Incubator or water bath
- Size exclusion chromatography column (for purification)


Procedure:

- Reactant Preparation:
 - Prepare a stock solution of the tetrazine-functionalized molecule in a suitable solvent (e.g., DMSO).
 - Determine the concentration of the DSPE-PEG-TCO on the surface of the liposomes based on the initial formulation.
- Click Reaction:
 - In a microcentrifuge tube, combine the DSPE-PEG-TCO liposome suspension with the tetrazine-functionalized molecule. A molar excess of the tetrazine probe (e.g., 1.1 - 5x) relative to the TCO groups is recommended.
 - Incubate the reaction mixture at room temperature or 37°C for 10-60 minutes. The reaction is typically very fast.
- Purification (Optional):
 - To remove unreacted tetrazine-functionalized molecules, the labeled liposomes can be purified using a size exclusion chromatography column.
- Characterization:
 - Confirm successful labeling by appropriate analytical techniques. For example, if a fluorescent dye was used, measure the fluorescence of the liposome fraction after purification.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for creating and labeling stealth liposomes.

[Click to download full resolution via product page](#)

Caption: Pre-targeting strategy using TCO-liposomes and tetrazine-ligands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSPE-PEG-TCO, MW 2,000 | BroadPharm [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of different hydrophobic anchors conjugated to poly(ethylene glycol): effects on the pharmacokinetics of liposomal vincristine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Creating Stealth Liposomes with DSPE-PEG-TCO]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15546256#creating-stealth-liposomes-with-dspe-peg-tco>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com